molecular formula C5H4N4O3 B096869 7-Hydroxyxanthine CAS No. 16870-90-9

7-Hydroxyxanthine

Cat. No. B096869
CAS RN: 16870-90-9
M. Wt: 168.11 g/mol
InChI Key: RHZHJSCNWUGABX-UHFFFAOYSA-N
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Description

7-Hydroxyxanthine is a derivative of xanthine, which is a type of organic compound known as a purine base found in most body tissues and fluids . It’s an intermediate in the degradation of adenosine monophosphate to uric acid .


Synthesis Analysis

The synthesis of 7-Hydroxyxanthine involves an improved procedure that has enabled the synthesis of 7-hydroxy-1-methylxanthine and several 8-alkyl derivatives . The reactivity of 7-hydroxyxanthine and 7-hydroxy-1-methyl-xanthine towards acetic anhydride has been compared with that of 3-hydroxyxanthine .


Molecular Structure Analysis

The molecular formula of 7-Hydroxyxanthine is C5H4N4O3 . Its average mass is 168.110 Da and its monoisotopic mass is 168.028336 Da .


Chemical Reactions Analysis

The reactivity of 7-hydroxyxanthine and 7-hydroxy-1-methyl-xanthine towards acetic anhydride has been compared with that of 3-hydroxyxanthine . The 8-alkyl derivatives, which have the same electronic and tautomeric properties as the 8-unsubstituted compounds, were more soluble in organic solvents .

Scientific Research Applications

Oncogenic Properties

  • 7-Hydroxyxanthine has been compared with other N-hydroxyxanthines for its oncogenic potential. It has shown significant oncogenicity, particularly in inducing liver tumors, highlighting its relevance in cancer research (Teller et al., 1978).

Synthesis and Chemical Properties

  • Improved synthesis methods for 7-Hydroxyxanthine have been developed, enabling the synthesis of derivatives like 7-hydroxy-1-methylxanthine. These advancements are crucial for exploring its chemical properties and potential applications (Zvilichovsky & Feingers, 1976).

Effects on Eye Health

  • Studies have explored the effects of 7-methylxanthine, a derivative, on conditions like myopia. For instance, it was found that this derivative did not inhibit deprivation myopia in chickens, providing insights into its limitations in treating certain eye conditions (Liu et al., 2019).

Inhibitory Effects on Thymidine Phosphorylase

  • 7-Deazaxanthine, related to 7-Hydroxyxanthine, has been identified as an inhibitor of thymidine phosphorylase, which is significant in studies of angiogenesis and cancer treatment (Balzarini et al., 1998).

Biochemical Changes

  • The biochemical and ultrastructural changes in rabbit sclera after treatment with 7-methylxanthine have been examined, contributing to understanding the drug's effects on collagen concentration and scleral structure, relevant in eye health research (Trier et al., 1999).

Adenosine Receptor Antagonism

  • The role of 7-methylxanthine as an adenosine receptor antagonist has been studied, particularly in its effects on emmetropizing responses in infant macaques. This research contributes to understanding how it might be used to alter refractive changes produced by defocus (Hung et al., 2018).

Mutagenicity and Genotoxic Potential

  • Investigations into the genotoxic and mutagenic potential of 7-methylxanthine provide critical data on its safety profile, particularly in its use as a potential drug for treating myopia (Singh et al., 2023).

Treatment of Myopia

  • Clinical trials have shown that 7-methylxanthine can prevent myopia progression in children, offering a potential therapeutic application in ophthalmology (Trier, 2015).

Future Directions

While the specific future directions for 7-Hydroxyxanthine are not mentioned in the search results, it’s worth noting that xanthine and its derivatives have attracted much synthetic interest due to their numerous pharmacological activities . They play a fundamental role in the field of medicinal chemistry and are a principal moiety for leads in the field of drug discovery and development .

properties

IUPAC Name

7-oxido-3H-purin-3-ium-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N4O3/c10-4-2-3(6-1-9(2)12)7-5(11)8-4/h1H,(H2,7,8,10,11)/q-1/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INDAQGIDBUPVSF-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1[O-])C(=O)NC(=O)[NH2+]2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Hydroxyxanthine

CAS RN

16870-90-9
Record name Xanthine 7-N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016870909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
G Zvilichovsky, J Feingers - Journal of the Chemical Society, Perkin …, 1976 - pubs.rsc.org
… (pH 3 and above), 7hydroxyxanthine undergoes the same reactions. … However 7-hydroxyxanthine shows second-order behaviour … The reaction of 7-hydroxyxanthine in 76% dioxanwater …
Number of citations: 3 pubs.rsc.org
G Zvilichovsky, GB Brown - The Journal of Organic Chemistry, 1972 - ACS Publications
7-Hydroxyxanthine has been obtained from the reaction of one of the tautomeric forms of 6-… 10 Several synthetic routes to 7-hydroxyxanthine have been explored in this laboratory …
Number of citations: 16 pubs.acs.org
J Parham, J Fissekis, G Brown - The Journal of Organic Chemistry, 1967 - ACS Publications
… The carcinogenic N-hydroxyxanthine, presently regarded as 7-hydroxyxanthine, is available by hydrolysis of the oxidation product of guanine.3 Since xanthine is inert to direct N …
Number of citations: 29 pubs.acs.org
G Zvilichovsky, H Garbi, E Nemes - Journal of Heterocyclic …, 1982 - Wiley Online Library
… 8-Phenyl, 8-(p-methoxyphenyl) and 8-{/)-chlorophenyl)-7-hydroxyxanthine were synthesized by ring closure of 6-amino-5-nitrosouracil with benzaldehyde, /?-methoxybenzaldehyde …
Number of citations: 9 onlinelibrary.wiley.com
MN Teller, JM Budinger, G Zvilichovsky, AA Watson… - Cancer Research, 1978 - AACR
… between the chemical properties of 7-hydroxyxanthine … A somewhat lesser oncogenicity of 7hydroxyxanthine at the sc site, its … The oncogenicity of the 7-hydroxyxanthine isomer was …
Number of citations: 10 aacrjournals.org
K Hirota, T Sugiyama, Y Kitade, S Senda… - Journal of the Chemical …, 1984 - pubs.rsc.org
… in the presence of potassium carbonate, the 7-hydroxyxanthine (5)11*14 was … 7hydroxyxanthine (5) in DMF results in the formation of the xanthine (3a).' Heating the 7-hydroxyxanthine (5…
Number of citations: 7 pubs.rsc.org
K Sugiura, GB Brown - Cancer Research, 1967 - AACR
… The oncogenic AT-oxidederivatives of xanthine and guanine are now considered to be primarily the 7-hydroxyxanthine and 7-hydroxyguanine tautomers of the N-oxides. Additional …
Number of citations: 40 aacrjournals.org
YA Azev, OS Ermakova, VS Berseneva - Chemistry of Natural Compounds, 2017 - Springer
… Heating 5-nitroso-6-aminouracils with aldehydes formed 7-hydroxyxanthine derivatives [3]. Uric acid is the final product from oxidation (metabolism) of purines in living organisms. Its …
Number of citations: 4 link.springer.com
RW McCuen, G Stöhrer, FM Sirotnak - Cancer Research, 1974 - AACR
… The acetoxy ester of 7-hydroxyxanthine was also a strong mutagen. Acetoxy esters of the 7-methyland 8-aza-substituted 3-hydroxyxanthine derivatives, as well as 1-acetoxyadenine, 3-…
Number of citations: 18 aacrjournals.org
GB Brown, A Bendich - 1967 - osti.gov
… , NEOPLASTIC/malignant, effects on properties of hamster cells; CELLS/properties of malignant and normal hamster; FREE RADICALS/radioinduced, in dry 7-hydroxyxanthine, ESR …
Number of citations: 2 www.osti.gov

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